molecular formula C12H10N2O3S2 B236227 4-Methylluciferin CAS No. 130593-26-9

4-Methylluciferin

Cat. No.: B236227
CAS No.: 130593-26-9
M. Wt: 294.4 g/mol
InChI Key: NIYJAWAPTYCFGV-SSDOTTSWSA-N
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Description

4-Methylluciferin is a synthetic derivative of luciferin, the substrate responsible for bioluminescence in organisms such as fireflies. The addition of a methyl group at the 4-position of the benzothiazole ring modifies its photophysical and biochemical properties, making it a valuable tool in enzymatic assays and molecular imaging.

Properties

CAS No.

130593-26-9

Molecular Formula

C12H10N2O3S2

Molecular Weight

294.4 g/mol

IUPAC Name

(4S)-2-(6-hydroxy-4-methyl-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H10N2O3S2/c1-5-2-6(15)3-8-9(5)14-11(19-8)10-13-7(4-18-10)12(16)17/h2-3,7,15H,4H2,1H3,(H,16,17)/t7-/m1/s1

InChI Key

NIYJAWAPTYCFGV-SSDOTTSWSA-N

SMILES

CC1=CC(=CC2=C1N=C(S2)C3=NC(CS3)C(=O)O)O

Isomeric SMILES

CC1=CC(=CC2=C1N=C(S2)C3=N[C@H](CS3)C(=O)O)O

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)C3=NC(CS3)C(=O)O)O

Synonyms

4-methyl-D-luciferin
4-methylluciferin

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Comparison

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Key Modification Detection Method Enzymatic Target Reference
This compound* C₁₁H₉N₂O₃S₂ 4-Methylbenzothiazole Bioluminescence Luciferase Inferred
Valyloxy Methoxy Luciferin C₁₇H₂₂N₄O₅S Valyloxy-methoxy Bioluminescence Valacyclovirase
4-MU-α-D-glucopyranoside C₁₆H₁₈O₈ 4-Methylcoumarin Fluorescence (Ex/Em: 360/450 nm) α-Glucosidase
4-Methyl-L-leucine C₇H₁₅NO₂ 4-Methyl branch N/A Peptide synthesis

Performance in Bioassays

  • Sensitivity: this compound’s bioluminescence offers lower background noise compared to 4-MU’s fluorescence, which may require excitation light sources .
  • Stability : Methylation generally enhances metabolic stability. For example, 4-Methyl-L-leucine resists enzymatic degradation better than unmethylated leucine .
  • Substrate Specificity : Modifications like valyloxy methoxy in luciferin derivatives enable targeting of specific enzymes, a feature that could be engineered into this compound .

Challenges and Limitations

  • Synthesis Complexity : Methylation at the 4-position of benzothiazole rings requires precise catalytic conditions, as seen in transition metal-mediated reactions (e.g., phosphine-alkene ligands) .
  • Emission Wavelength : While 4-MU emits at 450 nm, this compound’s emission spectrum may shift due to the benzothiazole core, necessitating wavelength optimization for imaging applications .

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